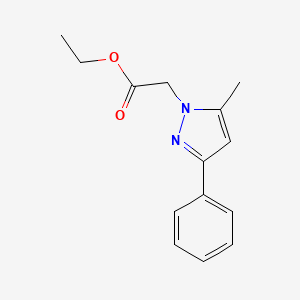

Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-YL)acetate

Description

Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate is a pyrazole-derived ester characterized by a 5-methyl and 3-phenyl substitution on the pyrazole core. Its synthesis typically involves alkylation of 5-methyl-3-phenylpyrazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions, yielding approximately 72% after recrystallization .

Properties

Molecular Formula |

C14H16N2O2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

ethyl 2-(5-methyl-3-phenylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)10-16-11(2)9-13(15-16)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |

InChI Key |

CTFBYPHBFJAHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring in ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate is synthesized through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. In a representative method, ethyl acetoacetate and cinnamaldehyde undergo Knoevenagel condensation to form an α,β-unsaturated ketone, which reacts with hydrazine hydrate in tetrahydrofuran (THF) under reflux . Potassium tert-butoxide (6.6 mmol) facilitates deprotonation, enabling nucleophilic attack by hydrazine at the β-carbon, followed by cyclization to yield 5-methyl-3-phenyl-1H-pyrazole . This intermediate is isolated via flash chromatography (CH₂Cl₂:THF:MeOH, 10:1:1) with a reported yield of 72–78% .

Alternative routes employ α,β-alkynones, where terminal alkynes react with esters in THF at 0–5°C. For example, phenylacetylene and ethyl propiolate generate a conjugated ynone, which cyclizes with hydrazine hydrate in ethanol under reflux . This method avoids ketone intermediates but requires stringent temperature control to prevent oligomerization.

N-Alkylation for Acetate Side-Chain Introduction

N-Alkylation of the pyrazole nitrogen with ethyl bromoacetate is critical for installing the acetate moiety. Sodium hydride (NaH) in dimethylformamide (DMF) proves effective for deprotonating the pyrazole nitrogen, enabling nucleophilic substitution. A patented protocol details the reaction of 5-methyl-3-phenyl-1H-pyrazole (50 mmol) with ethyl bromoacetate (55 mmol) in DMF at 110°C for 4 hours, achieving an 89% yield after distillation . Excess dimethyl carbonate (4 equivalents) enhances reactivity by scavenging protons, as demonstrated in Table 1.

Table 1: N-Alkylation Optimization with Varying Dimethyl Carbonate (DMC) Stoichiometry

| DMC (mmol) | NaH (g) | Yield (%) |

|---|---|---|

| 200 | 0.8 | 81.3 |

| 250 | 0.8 | 86.8 |

| 350 | 0.8 | 90.1 |

| 400 | 0.8 | 89.0 |

Data adapted from CN103508959A . Higher DMC concentrations improve yields up to 350 mmol, beyond which side reactions reduce efficiency .

Solvent and Base Selection in Reaction Optimization

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF stabilize ionic intermediates, whereas THF favors cyclocondensation. For N-alkylation, DMF outperforms THF due to its high boiling point (153°C) and ability to dissolve both organic and inorganic species .

Base strength also dictates pathway efficiency. Potassium tert-butoxide, used in cyclocondensation , provides strong deprotonation but requires anhydrous conditions. In contrast, NaH in DMF tolerates residual moisture, making it suitable for large-scale synthesis .

Purification and Characterization

Crude products are purified via silica gel chromatography with gradient elution. For this compound, a 3 × 15 cm column with n-hexane:ethyl acetate (3:1) achieves >95% purity . Nuclear magnetic resonance (NMR) confirms structure: ¹H NMR (300 MHz, CDCl₃) δ 7.65–7.45 (m, 5H, Ph), 6.25 (s, 1H, pyrazole-H4), 4.60 (s, 2H, CH₂COO), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

Comparative Analysis of Synthetic Routes

Cyclocondensation followed by N-alkylation remains the most scalable approach, with total yields of 65–70%. One-pot strategies are less common due to competing side reactions. The patent method offers superior reproducibility (89–90% yield) but requires precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate can undergo oxidation reactions to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrazole carboxylic acids.

Reduction: Formation of pyrazole alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Pyrazole-Based Derivatives

The target compound belongs to a broader class of pyrazole-acetate esters. Key structural variations among analogs include substituents on the pyrazole ring, which influence electronic and steric properties:

- Substituent Effects : The 5-methyl group (electron-donating) and 3-phenyl group (moderately electron-withdrawing via conjugation) contrast with derivatives bearing stronger electron-withdrawing groups (e.g., halogens). Such substitutions alter reactivity in nucleophilic acyl substitution or hydrogen-bonding capacity.

- Crystallography : Pyrazole derivatives often exhibit π-π stacking and hydrogen bonding in crystal structures. The phenyl group in the target compound likely enhances π-π interactions compared to simpler pyrazole esters, while the methyl group introduces steric effects that may reduce packing efficiency. Software like SHELX and ORTEP-3 are critical for analyzing such structural features .

Imidazole Analogs

Imidazole-based esters, such as those in Figure 1 (), differ in heterocycle structure (two adjacent nitrogen atoms vs. pyrazole’s non-adjacent nitrogens). Notable comparisons include:

- Substituent Impact : Analogs like Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (, Figure 1C) feature electron-withdrawing chloro groups, which may enhance stability and alter solubility compared to the target compound’s methyl and phenyl groups.

| Compound Type | Heterocycle | Key Substituents | Notable Properties |

|---|---|---|---|

| Target Compound | Pyrazole | 5-methyl, 3-phenyl | Moderate steric hindrance |

| Imidazole Analog (Figure 1C) | Imidazole | 4-chlorophenyl, 2-phenyl | Enhanced polarity, EWG effects |

Benzofuran Derivatives

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () highlights differences in heterocycle choice:

Thiophene Derivatives

Thiophene-based esters, such as those in Table 8 (), feature sulfur in the heterocycle:

- Electronic Effects : Sulfur’s polarizability and larger atomic size compared to nitrogen (in pyrazole) may increase lipophilicity and alter reactivity in cross-coupling reactions.

- Synthesis : Multicomponent reactions (e.g., acetylenic esters + thiourea derivatives) yield thiophene analogs, differing from the target’s straightforward alkylation route .

Notes on Methodology

Biological Activity

Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-YL)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is , with a molecular weight of approximately 245.28 g/mol. Its unique structure enhances lipophilicity and biological activity, making it a candidate for further research in pharmaceutical applications.

Biological Activities

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating bacterial infections .

2. Anti-inflammatory Effects

The compound has shown promise in inhibiting inflammatory responses. In vitro assays have indicated that it may modulate the production of pro-inflammatory cytokines, which could be beneficial in conditions like arthritis .

3. Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and gastric cancers. The mechanism involves the induction of apoptosis and disruption of cell proliferation pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as dihydroorotate dehydrogenase (DHODH) .

- Receptor Modulation : It has been suggested that the pyrazole moiety can interact with various receptors, influencing signaling pathways related to cell growth and survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the effects of this compound on HER2-overexpressing breast cancer cells. The results showed significant inhibition of cell proliferation, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the downregulation of HER2 signaling pathways, suggesting its potential as a therapeutic option for resistant cancer forms .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Pyrazole Ring : The initial step includes cyclocondensation reactions involving appropriate hydrazones and ketones.

- Esterification : The resultant pyrazole derivative is then esterified using ethyl acetate under acidic conditions to yield the final product.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. A common approach includes:

- Step 1: Formation of the pyrazole core via hydrazine derivatives reacting with diketones or β-ketoesters under reflux conditions.

- Step 2: Alkylation or esterification to introduce the ethyl acetate moiety. For example, bromoethyl acetate can react with the pyrazole intermediate in the presence of sodium ethoxide (NaOEt) in ethanol .

- Step 3: Purification via column chromatography or recrystallization.

Key reaction parameters include temperature control (e.g., microwave-assisted synthesis at 90°C for faster kinetics) and pH adjustments to optimize yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is recommended. This method resolves bond lengths, angles, and stereochemistry .

- Spectroscopy:

- Chromatography: TLC (thin-layer chromatography) monitors reaction progress, while HPLC ensures purity (>98% by GC) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- Storage: Keep in airtight containers away from strong oxidizers and heat sources (decomposition releases CO, NO, and HCl) .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. What analytical techniques are suitable for studying the reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Studies: Use H NMR to track intermediate formation in real-time. For example, monitor the disappearance of β-ketoester protons (δ 3.5–4.5 ppm) during pyrazole ring closure .

- Isotopic Labeling: N-labeled hydrazine derivatives can elucidate cyclocondensation pathways via N NMR .

- Computational Modeling: Density Functional Theory (DFT) simulations predict transition states and regioselectivity in alkylation reactions .

Q. How does the compound’s stability vary under different experimental conditions?

Methodological Answer:

- Thermal Stability: The compound is stable at room temperature but decomposes above 200°C, releasing toxic gases (CO, NO). Avoid prolonged heating .

- pH Sensitivity: Hydrolysis of the ester group occurs under strong acidic/basic conditions. Stability studies in buffered solutions (pH 4–8) are recommended for biological assays .

- Light Sensitivity: No data exists on photodegradation; store in amber vials as a precaution .

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., SXRD with H/C NMR) to confirm substituent positions. For example, crystallography resolves ambiguities in NOE (Nuclear Overhauser Effect) data .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CHNO) to rule out isomeric impurities .

- Dynamic NMR: Resolve conformational equilibria (e.g., rotational barriers in ester groups) by variable-temperature NMR .

Q. What are the potential biological targets or applications suggested by its structural analogs?

Methodological Answer:

- Antimicrobial Activity: Analogous pyrazole-acetate derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption. Test via broth microdilution assays .

- Enzyme Inhibition: The pyrazole core may target cyclooxygenase-2 (COX-2) or kinases. Molecular docking studies with homology models can prioritize targets .

- Drug Delivery: Ester groups enable prodrug strategies. Hydrolysis studies in simulated physiological conditions (pH 7.4, 37°C) assess release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.